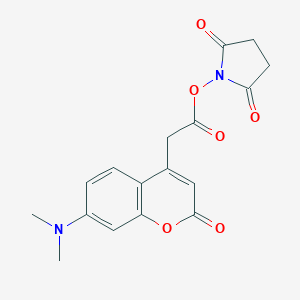![molecular formula C12H9BrOS B149378 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone CAS No. 128746-80-5](/img/structure/B149378.png)
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is an organic compound with the molecular formula C12H9BrOS. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmacologically active compounds. The compound is characterized by the presence of a bromine atom, a thienyl group, and a phenyl group attached to an ethanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone involves the reaction of 4-(2-thienyl)benzoyl chloride with bromoacetyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-(2-thienyl)benzoyl chloride in an organic solvent such as dichloromethane.
- Add bromoacetyl bromide to the solution.
- Introduce a base, such as triethylamine, to the reaction mixture to facilitate the formation of the desired product.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium alkoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include thioethers, amines, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thienyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophene: Similar in structure but lacks the phenyl and ethanone groups.
4-Bromoacetophenone: Contains a bromine atom and a phenyl group but lacks the thienyl group.
2-Bromo-1-phenylethanone: Similar but lacks the thienyl group.
Uniqueness
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is unique due to the presence of both a thienyl and a phenyl group, which imparts distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various fields of research and industry .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-thiophen-2-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKNYPNLSJEQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383599 |
Source


|
| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128746-80-5 |
Source


|
| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
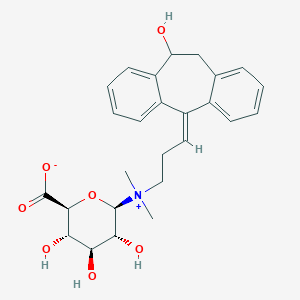

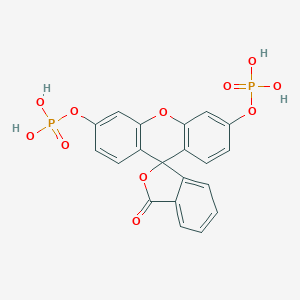
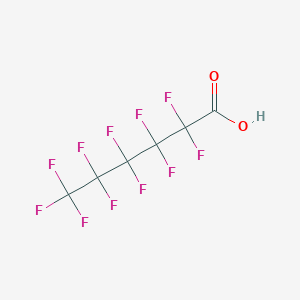
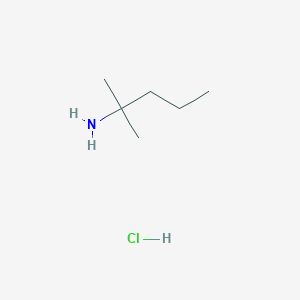
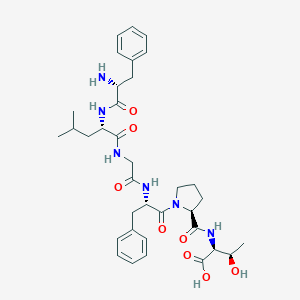
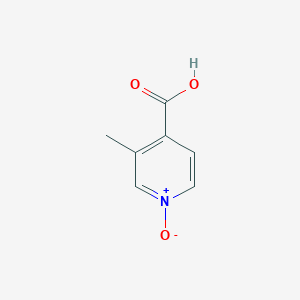
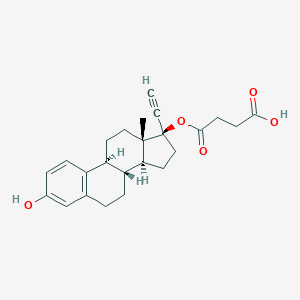
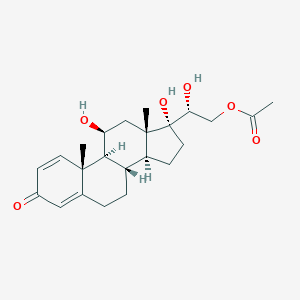
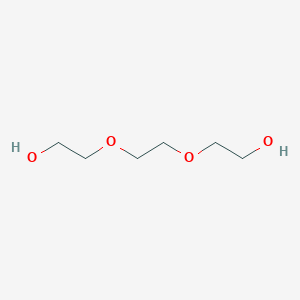
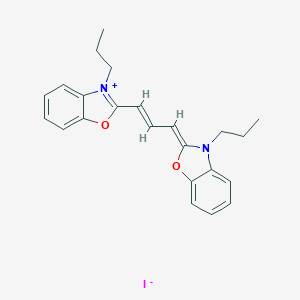
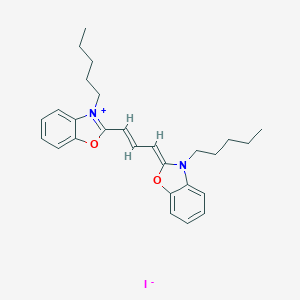
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
